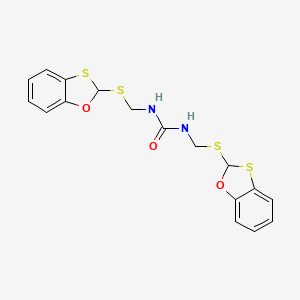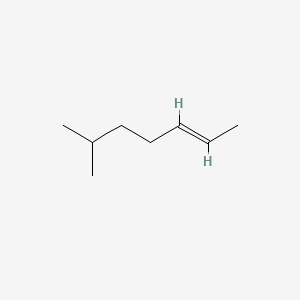
6-Methyl-2-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the heptene chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptene can be synthesized through several methods. One common approach involves the dehydration of 6-methyl-2-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction is carried out at high temperatures and pressures in the presence of a catalyst, often zeolites.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-2-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-2-heptanone using oxidizing agents like potassium permanganate or chromic acid.
Hydrogenation: The compound can be hydrogenated to form 6-methylheptane in the presence of a catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Hydrogenation: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature and atmospheric pressure.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 6-Methyl-2-heptanone
Hydrogenation: 6-Methylheptane
Halogenation: 6-Methyl-2,3-dibromoheptane or 6-Methyl-2,3-dichloroheptane
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, ketones, and halogenated derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of synthetic lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-heptene varies depending on its application. In chemical reactions, the double bond in the molecule is the primary site of reactivity. For example, during hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. In biological systems, the compound may interact with specific receptors or enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Heptene: Another heptene isomer with a double bond between the second and third carbon atoms but without the methyl group.
6-Methyl-1-heptene: A structural isomer with the double bond at the first carbon and a methyl group at the sixth carbon.
6-Methyl-5-hepten-2-one: A related compound with a ketone functional group instead of a double bond.
Uniqueness: 6-Methyl-2-heptene is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group and the double bond in a specific position makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H16 |
|---|---|
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(E)-6-methylhept-2-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
LXBJRNXXTAWCKU-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/CCC(C)C |
Kanonische SMILES |
CC=CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
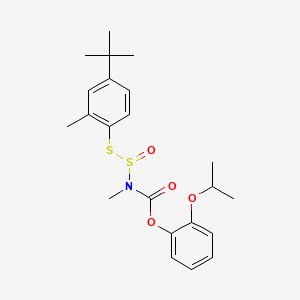
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

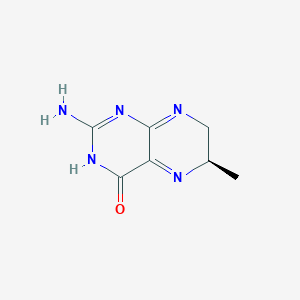

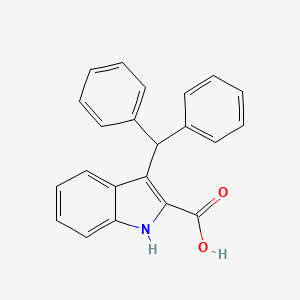

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
